3-methyl-8-(methylamino)-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
3-Methyl-8-(methylamino)-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative with a purine-2,6-dione core. Its structure features a 3-methyl group, an 8-methylamino substituent, and a 7-(2-phenoxyethyl) side chain.
Properties
CAS No. |
476481-53-5 |
|---|---|
Molecular Formula |
C15H17N5O3 |
Molecular Weight |
315.33 g/mol |
IUPAC Name |
3-methyl-8-(methylamino)-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C15H17N5O3/c1-16-14-17-12-11(13(21)18-15(22)19(12)2)20(14)8-9-23-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17)(H,18,21,22) |
InChI Key |
XKDDGAZQAAQXFS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Biological Activity
3-methyl-8-(methylamino)-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-methyl-8-(methylamino)-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione is , with a molecular weight of approximately 329.36 g/mol. The compound features a complex structure that includes a methyl group, a methylamino group, and a phenoxyethyl substituent, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several chemical reactions, including the use of oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions—temperature, pressure, and solvent—are critical for achieving the desired product quality.
Pharmacological Applications
Research indicates that 3-methyl-8-(methylamino)-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione exhibits significant biological activity. Its potential applications in pharmacology include:
- Anticancer Activity : The compound has been shown to interact with specific proteins involved in cellular signaling pathways related to cancer progression.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation markers in various biological models.
Interaction Studies
Studies have focused on the compound's ability to bind to proteins and enzymes that play crucial roles in cellular processes. For instance, it has been noted for its interactions with kinases and phosphatases involved in signal transduction pathways.
Comparative Analysis with Related Compounds
To understand the specificity of 3-methyl-8-(methylamino)-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione's biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-(2-hydroxypropyl)-3-methyl-8-methylamino-purine | Hydroxypropyl group | Anticancer activity |
| 8-amino-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-purine | Amino group instead of methylamino | Anti-inflammatory properties |
| 7-(butyl)-3-methyl-8-methylamino-purine | Butyl group substitution | Potentially different pharmacokinetics |
This table illustrates how variations in substituents can influence the biological activity and therapeutic potential of similar compounds.
Antitumor Evaluation
In preliminary studies involving animal models, 3-methyl-8-(methylamino)-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione was evaluated for its antitumor effects. These studies revealed promising results regarding its ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism was linked to the modulation of key signaling pathways associated with cell survival and proliferation .
Inflammation Models
Another significant study assessed the compound's efficacy in reducing inflammation. Using mouse models exposed to inflammatory agents, researchers observed a marked decrease in inflammatory markers when treated with this compound. This suggests its potential utility as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical profiles of purine-2,6-dione derivatives are highly dependent on substituents at positions 3, 7, and 7. Below is a detailed comparison of the target compound with key analogs:
Pharmacological Activity
Physicochemical Properties
- Lipophilicity: The 7-(2-phenoxyethyl) group in the target compound increases logP compared to analogs with hydroxyalkyl chains (e.g., 4f in : logP ~1.2 vs. target ~2.5) .
- Solubility: Methylamino at position 8 enhances water solubility relative to hydrophobic groups like phenoxy (e.g., HC608: logP >3) .
- Metabolic Stability : 3-Methyl substitution reduces oxidative metabolism, as seen in Linagliptin’s prolonged half-life (~120 hours) .
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